REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH3:8])=[C:6]([S:9][CH:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[N:5]=[CH:4][N:3]=1.C(N(CC)CC)C.Cl[C:24]([O:26][CH:27]([CH3:29])[CH3:28])=[O:25]>CC#N>[CH:27]([O:26][C:24]([N:13]1[CH2:14][CH2:15][CH:10]([S:9][C:6]2[C:7]([CH3:8])=[C:2]([Cl:1])[N:3]=[CH:4][N:5]=2)[CH2:11][CH2:12]1)=[O:25])([CH3:29])[CH3:28]
|
Name
|
|
Quantity
|
1.8985 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1C)SC1CCNCC1
|
Name
|
|
Quantity
|
2.825 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
8.13 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred under room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Mixture was stirred under room temperature
|
Type
|
WAIT
|
Details
|
After 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
mixture was concentrated
|
Type
|
EXTRACTION
|
Details
|
residue was extracted with EtOAc and saturated NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(=O)N1CCC(CC1)SC1=NC=NC(=C1C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9143 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |